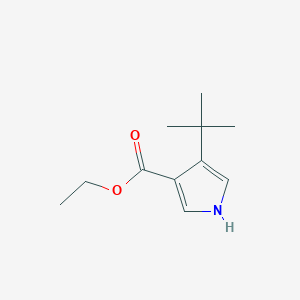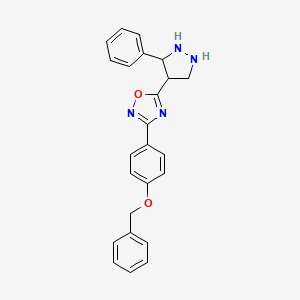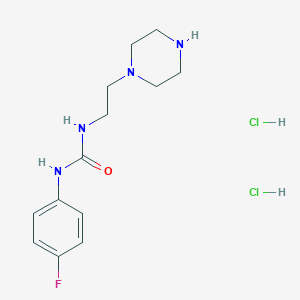
4-tert-Butyl-1H-pyrrole-3-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate is a chemical compound with the CAS Number: 1015420-47-9 . It has a molecular weight of 195.26 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate is 1S/C11H17NO2/c1-5-14-10(13)8-6-12-7-9(8)11(2,3)4/h6-7,12H,5H2,1-4H3 . This provides a standardized way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 195.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
1. Synthèse de produits naturels biologiquement actifs Le composé peut être utilisé comme précurseur dans la synthèse de produits naturels biologiquement actifs tels que l'Indiacen A et l'Indiacen B . Ces produits naturels présentent des activités biologiques significatives et sont souvent isolés de plantes, de bactéries et de champignons .
2. Échafaudage dans la synthèse des indoles Le composé peut servir d'échafaudage significatif dans la synthèse des indoles avec des substituants ényne ou diène . Les indoles sont des types importants de molécules et de produits naturels qui jouent un rôle majeur en biologie cellulaire .
Traitement de divers troubles
Les dérivés d'indole, tels que ce composé, ont montré un potentiel dans le traitement de divers troubles dans le corps humain . Ils se sont avérés posséder des activités anticancéreuses, anti-inflammatoires, antinociceptives, antipsychotiques, analgésiques, cytotoxiques et inhibitrices de la 5-lipoxygénase .
Synthèse de nouveaux composés organiques
Le composé peut servir de bloc de construction utile ou d'intermédiaire dans la synthèse de plusieurs nouveaux composés organiques tels que les amides, les sulfonamides, les bases de Mannich, les bases de Schiff, les thiazolidinones, les azétidinones et les imidazolinones .
Développement d'agents anticancéreux
Le composé peut être utilisé dans la conception et la synthèse de nouveaux agents anticancéreux . L'indole et ses dérivés existent largement dans la nature et ont montré une large gamme d'activités biologiques, y compris des propriétés anticancéreuses .
Recherche dans divers domaines scientifiques
Le composé peut être utilisé dans divers domaines de recherche, y compris les sciences de la vie, la science des matériaux, la synthèse chimique, la chromatographie, l'analytique et bien d'autres .
Safety and Hazards
The safety information available indicates that Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
The primary targets of Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that pyrrole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate may interact with its targets through a similar mechanism.
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate are yet to be determined. Indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate may affect similar pathways and have downstream effects on these biological activities.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate are currently unknown. Research is ongoing to determine these properties and their impact on the compound’s bioavailability .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound may have a wide range of effects at the molecular and cellular levels.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Propriétés
IUPAC Name |
ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-14-10(13)8-6-12-7-9(8)11(2,3)4/h6-7,12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWMHAAZUHQOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2439814.png)
![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2439815.png)
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2439818.png)

![N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439821.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2439822.png)

![3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2439825.png)





